![molecular formula C2H3BN2O3 B580707 (1,3,4-Oxadiazol-2-yl)boronic acid CAS No. 1258867-73-0](/img/structure/B580707.png)
(1,3,4-Oxadiazol-2-yl)boronic acid
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Overview
Description
“(1,3,4-Oxadiazol-2-yl)boronic acid” is a chemical compound with the molecular formula C2H3BN2O3 . It has a molecular weight of 113.87 g/mol . The compound is also known by other names such as “1258867-73-0”, “1,3,4-oxadiazol-2-ylboronic acid”, “B-1,3,4-Oxadiazol-2-ylboronicAcid”, and "B-1,3,4-Oxadiazol-2-ylboronic Acid" .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including “(1,3,4-Oxadiazol-2-yl)boronic acid”, has been reported in the literature . The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .
Molecular Structure Analysis
The molecular structure of “(1,3,4-Oxadiazol-2-yl)boronic acid” can be represented by the InChI string “InChI=1S/C2H3BN2O3/c6-3(7)2-5-4-1-8-2/h1,6-7H” and the canonical SMILES string "B(C1=NN=CO1)(O)O" . The compound has a topological polar surface area of 79.4 Ų and a complexity of 79.7 .
Physical And Chemical Properties Analysis
“(1,3,4-Oxadiazol-2-yl)boronic acid” has a molecular weight of 113.87 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 114.0236721 g/mol . The compound has a heavy atom count of 8 and a covalently-bonded unit count of 1 .
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Compounds containing the 1,3,4-oxadiazole moiety, such as (1,3,4-Oxadiazol-2-yl)boronic acid , have been found to exhibit a wide range of biological activities. These include anticancer, antibacterial, antifungal, analgesic, anti-inflammatory, anticonvulsant, antihypertensive, antiviral, anti-HIV, and antidiabetic properties. Due to their privileged structure, these compounds possess significant biological potential and are important for molecule planning in medicinal chemistry .
Antimicrobial Applications
The synthesis of various derivatives of 1,3,4-oxadiazole has been reported to yield new pharmacologically active molecules with in vitro antimicrobial activity. This includes efforts to synthesize compounds like 3-(1,3,4-oxadiazol-2-yl)-quinazolin-4(3H)-ones which have shown promise in this field .
Agriculture Insecticidal and Herbicidal Properties
In the agricultural sector, 1,3,4-oxadiazoles are utilized due to their insecticidal, fungicidal, and herbicidal properties. An effective herbicide may be obtained by combining 1,3,4-oxadiazole with other compounds such as 3,5-dihalophenoxypyridines .
Chemical Properties and Solubility
The solubility of 1,3,4-oxadiazoles in water is determined by the type of substituents on the heterocyclic ring. Substitution with different functional groups at the 2 and 5 positions of the oxadiazole ring typically lowers the melting and boiling points .
Future Directions
properties
IUPAC Name |
1,3,4-oxadiazol-2-ylboronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BN2O3/c6-3(7)2-5-4-1-8-2/h1,6-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAPXCNDVNCFSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NN=CO1)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.87 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3,4-Oxadiazol-2-yl)boronic acid |
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